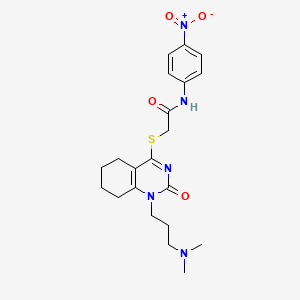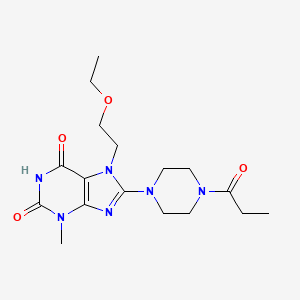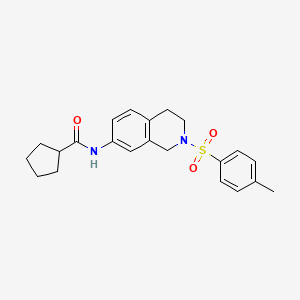
3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine, also known as TPTZ, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. TPTZ is a heterocyclic compound that contains a triazine ring with a trifluoromethyl group and a phenyl and piperidino substituent.
Wissenschaftliche Forschungsanwendungen
Discovery and Optimization of Inhibitors
Triazine derivatives, such as those related to "3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine," have been identified as potent inhibitors of soluble epoxide hydrolase. These compounds were discovered through high-throughput screening and optimized for selectivity and oral bioavailability. The triazine core is essential for potency, with phenyl group substitution improving pharmacokinetic properties. This optimization led to the identification of a tool compound for in vivo investigations, demonstrating robust effects on serum biomarkers and highlighting its potential in disease model studies (Thalji et al., 2013).
Green Synthesis and Structural Analysis
Green synthesis methodologies have been applied to 2,4-diamino-1,3,5-triazines, showcasing a reduction in solvent use, short reaction times, and simplified procedures. The structural confirmation of these derivatives has been achieved through NMR spectroscopy, with variable temperature experiments calculating the free energy of activation for bond rotation. X-ray analysis of specific derivatives has revealed diverse hydrogen bonding interactions, affecting molecular packing and network formation (Díaz‐Ortiz et al., 2004).
Molecular Structure Investigations
Molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been carried out using X-ray crystallography, Hirshfeld, and DFT calculations. These studies have provided insight into the intermolecular interactions dominating the molecular packing, with significant findings on the electronic properties and stability of these compounds (Shawish et al., 2021).
Antimicrobial and Antituberculosis Activity
Novel triazine analogues have been synthesized and evaluated for their in vitro antimicrobial and antimycobacterial activities. These compounds have shown promise as potential agents against various bacterial and fungal strains, as well as against Mycobacterium tuberculosis. The bioassay results underscore the potential of these triazine derivatives as dual-function antimicrobial and antimycobacterial agents (Patel et al., 2012).
Vasodilatory Effects
Investigations into the vasodilatory effects of triazine 3-oxide sulfates have uncovered their potential as hypotensive agents. These inner salts exhibit unique physical properties and act through direct vasodilation, presenting a new family of compounds with potential therapeutic applications in managing hypertension (Mccall et al., 1983).
Eigenschaften
IUPAC Name |
3-phenyl-5-piperidin-1-yl-6-(trifluoromethyl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4/c16-15(17,18)12-14(22-9-5-2-6-10-22)19-13(21-20-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSZBEQPUSNLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid](/img/structure/B2561650.png)

![3-chloro-4-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2561652.png)

![Methyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2561660.png)
![N-[1-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B2561663.png)

![Ethyl (5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2561668.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2561669.png)
![[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester](/img/structure/B2561670.png)

![2-(2-amino-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561672.png)